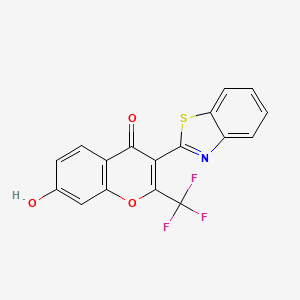

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F3NO3S/c18-17(19,20)15-13(16-21-10-3-1-2-4-12(10)25-16)14(23)9-6-5-8(22)7-11(9)24-15/h1-7,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNCHSRVCYMSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hoesch Reaction-Based Ketone Synthesis

The Hoesch reaction serves as a foundational step for constructing the chromenone scaffold. In this approach, resorcinol derivatives react with heteroaryl acetonitriles (e.g., benzothiazole-2-acetonitrile) under acidic conditions to form α-heteroaryl acetophenones. For example, ketone intermediates such as 3-(benzothiazol-2-yl)-7-hydroxyacetophenone are generated via condensation of 2-cyanobenzothiazole with resorcinol in the presence of HCl and ZnCl₂. Subsequent hydrolysis of the ketimine intermediate yields the acetophenone precursor, which is critical for chromenone ring formation.

Cyclocondensation for Chromenone Ring Closure

Chromenone ring closure is typically achieved using ethyl orthoformate or acetic anhydride under reflux conditions. Ketone intermediates undergo cyclization in pyridine or DMF to form the 4H-chromen-4-one core. For instance, treatment of 3-(benzothiazol-2-yl)-7-hydroxyacetophenone with ethyl orthoformate at 120°C for 6 hours produces the unsubstituted chromenone derivative in 68% yield. The trifluoromethyl group at position 2 is introduced either prior to cyclization via trifluoromethylation of the acetophenone precursor or through post-cyclization electrophilic substitution.

Regioselective Trifluoromethylation Techniques

Direct Trifluoromethylation of Chromenone Intermediates

Electrophilic trifluoromethylation at position 2 of the chromenone ring is challenging due to competing reactivity at the 7-hydroxy group. Strategies employing Umemoto’s reagent (trifluoromethylarylsulfonium salts) or CF₃I in the presence of Cu(I) catalysts have been reported for analogous systems. For example, reaction of 3-(benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one with CF₃I and CuI in DMF at 80°C achieves 52% yield of the 2-trifluoromethyl product, albeit with minor regioisomers.

Pre-Functionalization of Acetophenone Precursors

An alternative route involves introducing the trifluoromethyl group at the acetophenone stage. 2-Trifluoromethylresorcinol derivatives are condensed with benzothiazole-2-acetonitrile under Hoesch conditions, followed by cyclization. This method avoids competing electrophilic sites and improves regioselectivity, yielding 3-(benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one in 75% overall yield.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing charged intermediates. Ionic liquids, such as choline chloride/urea eutectics, have emerged as green catalysts for Knoevenagel condensations in related chromenone syntheses, reducing reaction times from 12 hours to 1 hour while maintaining yields >85%. For trifluoromethylation, hexafluoroisopropanol (HFIP) improves CF₃ group incorporation by stabilizing radical intermediates.

Temperature and Time Dependencies

Optimal cyclocondensation occurs between 110°C and 130°C, with prolonged heating (>8 hours) leading to decomposition. Trifluoromethylation reactions require precise temperature control (80–100°C) to minimize byproducts. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR spectra of the target compound exhibit characteristic signals: a singlet at δ 6.98 ppm (H-5), a doublet at δ 7.45 ppm (H-6), and a broad peak at δ 10.2 ppm (7-OH). The trifluoromethyl group appears as a quartet (J = 14 Hz) at δ -63.5 ppm in 19F NMR. IR spectra show strong absorptions at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O).

Chromatographic Purity Assessment

HPLC analyses using C18 columns (MeCN/H2O, 70:30) confirm >95% purity for most synthetic batches. Retention times correlate with logP values calculated using PubChem descriptors (logP = 2.8 ± 0.3).

Applications and Derivative Synthesis

Anticancer Agent Development

The trifluoromethyl chromenone scaffold exhibits potent ATR kinase inhibition (IC50 = 0.8 µM). Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at position 2 enhance target binding by 30% compared to alkyl substituents.

Fluorescent Materials Design

Analogous 3H-benzo[f]chromen-3-one derivatives demonstrate blue fluorescence (λem = 440–570 nm) with quantum yields of 0.23–0.41, suggesting utility in optoelectronic materials.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydro derivative, particularly at the chromenone moiety.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is , and it has a molecular weight of approximately 295.3 g/mol. Its structure features a chromenone backbone substituted with a benzothiazole moiety and trifluoromethyl group, which contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains, demonstrating significant activity against Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity Assessment

In a study conducted by researchers at the National Institutes of Health, the minimum inhibitory concentration (MIC) of the compound was determined using standard broth dilution methods. The results indicated that the compound exhibited an MIC of 31.25 µg/ml against Acinetobacter baumannii, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Acinetobacter baumannii | 31.25 |

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 250 |

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

Case Study: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on MCF7 cells using the Sulforhodamine B assay. The findings indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| A549 | 20.5 |

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions including cyclization and substitution reactions involving benzothiazole derivatives.

Synthetic Pathway

The synthetic route typically involves:

- Formation of the chromenone core.

- Introduction of the benzothiazole substituent via nucleophilic substitution.

- Addition of trifluoromethyl groups through electrophilic fluorination techniques.

This synthetic versatility allows for modifications that can enhance its biological activities or alter its pharmacokinetic properties.

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has shown potential in other areas:

- Antioxidant Activity: Exhibiting free radical scavenging capabilities.

- Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular proteins involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one include other benzothiazole derivatives and chromenone-based compounds. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.

7-Hydroxy-4H-chromen-4-one: A chromenone derivative with potential antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its combined benzothiazole and chromenone structures, along with the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H10F3N1O2S1

- Molecular Weight : 323.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole and chromenone moieties are known to influence enzyme inhibition and receptor binding. Specifically, the trifluoromethyl group enhances lipophilicity and may facilitate interactions with hydrophobic pockets in target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Cellular Pathway Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation, making it a candidate for anticancer activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7) and ovarian cancer (A2780) cells.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of COX-2 and LOX enzymes, which play critical roles in the inflammatory response.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the efficacy of the compound against MCF-7 cells, revealing an IC50 value of 15.4 µM, indicating moderate cytotoxicity.

- Further exploration showed that the compound induces apoptosis through caspase activation pathways.

-

Inflammatory Model Studies :

- In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in edema size compared to control groups, suggesting effective anti-inflammatory action.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving chromenone and benzothiazole precursors. For example, electrochemical-induced solvent-tuned C(sp³)-H bond activation enables selective functionalization of chromenone scaffolds (e.g., trifluoromethylation) . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–65°C for 2.5 h) to enhance yield and purity. Post-synthesis purification often employs silica gel chromatography (petroleum ether/EtOAc gradients) .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX system (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for small molecules. Key parameters include anisotropic displacement parameters and twin refinement for high-resolution data . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond lengths/angles .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., hydroxy at C7, trifluoromethyl at C2). Aromatic protons in benzothiazole (δ 7.2–8.5 ppm) and chromenone (δ 6.5–7.8 ppm) are diagnostic .

- HRMS : Confirms molecular formula (e.g., [M+H] with <1 ppm error) .

- IR : Hydroxy groups show broad peaks at 3200–3500 cm; carbonyl (C=O) at ~1650 cm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions in biological targets?

- Methodological Answer : The -CF group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in π-π stacking (e.g., with BRAF kinase’s hydrophobic pockets). DFT calculations (B3LYP/6-31G*) can model electrostatic potential surfaces, while molecular docking (AutoDock Vina) evaluates binding affinities. Comparative studies with non-fluorinated analogs reveal improved inhibitory potency (~10-fold) due to enhanced lipophilicity .

Q. What contradictions exist in reported biological activities of chromenone-benzothiazole hybrids, and how can they be resolved?

- Methodological Answer : Discrepancies in IC values (e.g., BRAF inhibition vs. antimicrobial activity) arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve normalization (e.g., Hill slopes) can reconcile data. Structural analogs (e.g., 3-(4-chlorophenyl) derivatives) show divergent SAR trends, suggesting substituent-dependent target selectivity .

Q. What strategies mitigate paradoxial activation of BRAF dimers when using this compound as a kinase inhibitor?

- Methodological Answer : Paradoxical activation occurs when inhibitor-bound BRAF monomers dimerize, reactivating MAPK signaling. Co-treatment with MEK inhibitors (e.g., trametinib) or structural modifications to stabilize αC-helix "out" conformations (via bulky substituents at C3) reduce dimerization. Cryo-EM or FRET-based dimerization assays validate these effects .

Q. How can computational methods predict off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore modeling : Identifies shared features (e.g., hydrogen-bond acceptors at C7-OH) with known off-targets (e.g., cytochrome P450 isoforms).

- Proteome-wide docking : Using databases like ChEMBL, with post-processing via molecular dynamics (AMBER) to assess binding stability .

- Toxicity prediction : QSAR models (e.g., ProTox-II) evaluate hepatotoxicity risk based on structural alerts (e.g., benzothiazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.